molecular formula C14H19N3O2S B1520709 Benzoic acid, 4-methyl-, 2-[[[(tetrahydro-2-furanyl)methyl]amino]thioxomethyl]hydrazide CAS No. 891068-49-8

Benzoic acid, 4-methyl-, 2-[[[(tetrahydro-2-furanyl)methyl]amino]thioxomethyl]hydrazide

Cat. No. B1520709
M. Wt: 293.39 g/mol
InChI Key: KGYGIRJCBHINHI-UHFFFAOYSA-N
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Description

This compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. It has a tetrahydrofuran ring, a thioxomethyl group, and a hydrazide group attached to the benzoic acid core . The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the functionalization of benzoic acid. The exact synthetic route would depend on the desired configuration and the available starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydrofuran ring, thioxomethyl group, and hydrazide group would add complexity to the structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the hydrazide group could participate in condensation reactions, while the tetrahydrofuran ring could undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Antimicrobial Agents and Metabolic Studies

Compounds synthesized from p-aminobenzoic acid hydrazide and various aromatic aldehydes, including structures related to the chemical of interest, have been evaluated for antimicrobial activity. Their hepatic microsomal metabolism has also been explored, indicating potential applications in the development of antimicrobial agents (Komurcu et al., 1995).

Coordination Chemistry

Research into mixed ligand complexes of tungsten(VI) containing aroyl hydrazones, including derivatives similar to the specified benzoic acid compound, demonstrates the chemical's utility in coordination chemistry. These complexes are characterized by various spectroscopic methods, suggesting their relevance in material science and coordination chemistry studies (Saleem et al., 2008).

Synthesis of Derivatives for Antibacterial and Antitubercular Applications

The synthesis of new analogs and derived compounds, such as oxadiazoles, triazoles, and pyrroles from 4-pyrrol-1-yl benzoic acid hydrazide analogs, has been studied for their potential antibacterial and antitubercular properties. These compounds have shown significant activity against various strains, indicating their potential in medicinal chemistry (Joshi et al., 2008).

Material Science and Polymer Nucleation

Certain hydrazide compounds have been evaluated as nucleating agents for poly(L-lactic acid), showcasing how modifications in chemical structure can enhance material properties such as crystallization temperature and processability. This application suggests the compound's utility in improving the performance of biodegradable polymers (Kawamoto et al., 2007).

Synthesis of Heterocyclic Compounds

Research also extends to the synthesis of various heterocyclic compounds from hydrazide derivatives, exploring their chemical reactions, structural analysis, and potential applications in creating novel organic molecules with specific properties (Cansiz et al., 2004).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s highly reactive or toxic, it could pose a risk to health and safety .

Future Directions

The future directions for research on this compound could include exploring its potential uses, studying its properties in more detail, and developing more efficient methods for its synthesis .

properties

IUPAC Name

1-[(4-methylbenzoyl)amino]-3-(oxolan-2-ylmethyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-10-4-6-11(7-5-10)13(18)16-17-14(20)15-9-12-3-2-8-19-12/h4-7,12H,2-3,8-9H2,1H3,(H,16,18)(H2,15,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYGIRJCBHINHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=S)NCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 4-methyl-, 2-[[[(tetrahydro-2-furanyl)methyl]amino]thioxomethyl]hydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzoic acid, 4-methyl-, 2-[[[(tetrahydro-2-furanyl)methyl]amino]thioxomethyl]hydrazide
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Benzoic acid, 4-methyl-, 2-[[[(tetrahydro-2-furanyl)methyl]amino]thioxomethyl]hydrazide
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Benzoic acid, 4-methyl-, 2-[[[(tetrahydro-2-furanyl)methyl]amino]thioxomethyl]hydrazide
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Benzoic acid, 4-methyl-, 2-[[[(tetrahydro-2-furanyl)methyl]amino]thioxomethyl]hydrazide
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Benzoic acid, 4-methyl-, 2-[[[(tetrahydro-2-furanyl)methyl]amino]thioxomethyl]hydrazide

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